molecular formula C7H12O3 B047756 6-Oxoheptanoic acid CAS No. 3128-07-2

6-Oxoheptanoic acid

Cat. No. B047756
CAS RN: 3128-07-2
M. Wt: 144.17 g/mol
InChI Key: IZOQMUVIDMLRDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Oxoheptanoic acid and its derivatives has been reported through various chemical routes. Notably, Abouzid et al. (2007) described the synthesis of 6-aryl-4-oxohexanoic acids, highlighting a method involving the condensation of aldehydes with levulenic acid, followed by reduction processes to achieve the target compounds (Abouzid, Frohberg, Lehmann, & Decker, 2007). Additionally, Yamada et al. (2017) developed an enzymatic method for producing 6-Oxoheptanoic acid from 6-aminohexanoic acid, showcasing a biotechnological approach with high yield (Yamada, Ooe, Sasaki, Miyazaki, & Isobe, 2017).

Molecular Structure Analysis

The molecular structure and fragmentation mechanisms of 6-Oxoheptanoic acid have been characterized using electrospray ionization coupled to mass spectrometry, providing insights into its chemical behavior and structural properties (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Chemical Reactions and Properties

Research on 6-Oxoheptanoic acid includes studies on its involvement in various chemical reactions and its properties as a functional chemical entity. For instance, its oxidation reactions have been explored, offering valuable data on its reactivity and potential for further chemical transformations (Atlamsani, Brégeault, & Ziyad, 1993).

Scientific Research Applications

  • In neurology, oleanolic acid, related to 6-Oxoheptanoic acid, is found to mitigate 6-hydroxydopamine neurotoxicity. This helps in reducing microglial activation in the brain and decreasing intracellular reactive oxygen species in PC12 cells, showing potential benefits in treating Parkinson's disease symptoms (Msibi & Mabandla, 2019).

  • In mass spectrometry, 6-Oxoheptanoic acid demonstrates unique fragmentation pathways. The study on small oxocarboxylic acids, including 5-oxohexanoic acid and 6-oxoheptanoic acid, reveals unusual fragmentation behaviors essential for analytical chemistry (Kanawati et al., 2007).

  • Biochemical production of 6-Oxoheptanoic acid from 6-aminohexanoic acid using enzymes from Phialemonium sp. AIU 274 has been achieved with 100% yield, highlighting its potential in biotechnological applications (Yamada et al., 2017).

  • In synthetic chemistry, 6-Oxoheptanoic acid serves as an intermediate in the synthesis of prostanoids. A study presents an efficient method for preparing Methyl 7-Oxoheptanoate from cycloheptanone, underlining its significance in organic synthesis (Ballini & Petrini, 1984).

  • The study of crystal structures of derivatives of 6-Oxoheptanoic acid, like 6-(4-chlorophenylamino)6-oxohexanoic acid, reveals hydrogen-bond networks. These findings are valuable for understanding molecular interactions in crystallography (Feeder & Jones, 1994).

  • In organic chemistry, vanadium-containing heteropolyanions have been used to catalyze the oxidation of cyclohexanone to produce 6-Oxoheptanoic acid, demonstrating its role in chemical synthesis and catalysis (Atlamsani et al., 1993).

Safety And Hazards

While specific safety and hazard information for 6-Oxoheptanoic acid is not available, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also noted that vapors are heavier than air and may spread along floors .

properties

IUPAC Name

6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOQMUVIDMLRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953322
Record name 6-Oxoheptanoic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Oxoheptanoic acid

CAS RN

3128-07-2
Record name 6-Oxoheptanoic acid
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Record name 6-Oxoheptanoic acid
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Record name 6-Oxoheptanoic acid
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Record name 6-oxoheptanoic acid
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Record name 6-OXOHEPTANOIC ACID
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Synthesis routes and methods

Procedure details

δ-Acetyl-n-valeric acid (1.0 g, 6.9 mmol) was dissolved in 50 ml anhydrous tetrahydrofuran and the solution cooled to 0° C. in an ice bath. N-methyl morpholine (0.76 ml, 6.9 mmol) was added followed by isobutyl chloroformate (0.90 ml, 6.9 mmol). After allowing the reaction to stir for 10 min, p-toluidine (0.74 g, 6.9 mmol) was added and the mixture stirred overnight at room temperature. The solvent was evaporated under reduced pressure and the residue redissolved in 150 ml ethyl acetate and 50 ml water. The organic phase was separated and extracted three times with 50 ml 0.1N hydrochloric acid, three times with 0.1N sodium hydroxide, twice with 50 ml brine and dried over sodium sulfate. After filtration from the drying agent and evaporation of the filtrate, the pale yellow solid was crystallized from ethyl acetate/hexanes yielding 1.2 g of needles that were homogeneous by thin layer chromatography (60:40 ethyl acetate/hexanes, Rf =0.31) m.p. 108.5°- 110° C.
[Compound]
Name
δ-Acetyl-n-valeric acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
J Wolinsky, D Chan - The Journal of Organic Chemistry, 1966 - ACS Publications
… 3-Isopropenyl-6-oxoheptanoic acid (I) is converted slowly on standing or rapidly on heating with … 3-Isopropenyl-6-oxoheptanoic acid (I) was desired as a starting material for a projected …
Number of citations: 9 pubs.acs.org
PWK Woo, HW Dion, QR Bartz - Journal of the American Chemical …, 1962 - ACS Publications
6.9). Reduction of I with sodium borohydride gave an oil which exhibited absorption in the infrared at 5.81 µ and no y-lactone band, thus indicating that in I the carbonyl group is not y to …
Number of citations: 4 pubs.acs.org
B Kanawati, S Joniec, R Winterhalter… - International Journal of …, 2007 - Elsevier
… 5-oxohexanoic acid and 6-oxoheptanoic acid after deprotonation were investigated both … 6-oxoheptanoic acid parent anion. CO 2 ejection from the parent ion of 6-oxoheptanoic acid …
Number of citations: 24 www.sciencedirect.com
DCK CHAN - 1965 - search.proquest.com
… Oxidation of 3-isopropenyl-6-oxoheptanal, derived from the diol by cleavage with sodium periodate, with silver oxide afforded 3-isopropenyl-6-oxoheptanoic acid. The action of methyl …
Number of citations: 2 search.proquest.com
M Glasius, M Lahaniati, A Calogirou… - Environmental …, 2000 - ACS Publications
… -6-oxoheptanoic acid) and 7-hydroxyketolimononic acid L6‘ (3-acetyl-7-hydroxy-6-oxoheptanoic acid) … (2-hydroxy-3-isopropenyl-6-oxoheptanoic acid) deriving from the O 3 -mechanism …
Number of citations: 360 pubs.acs.org
CT Olson, OY Kyung, DW Hobson, MP Serve - Toxicology letters, 1986 - Elsevier
… The metabolism of n-octane yielded two keto acids, 5-oxohexanoic acid and 6-oxoheptanoic acid. This is the first reported finding of a keto acid as a hydrocarbon metabolite. The keto …
Number of citations: 14 www.sciencedirect.com
LA Washburn, B Foley, F Martinez, RP Lee, K Pryor… - Biochemistry, 2019 - ACS Publications
… (11) Here, we report on the next step in this pathway, a transketolase-mediated two-carbon extension to produce 2-acetamido-5,7-dihydroxy-6-oxoheptanoic acid 8 utilizing …
Number of citations: 5 pubs.acs.org
JNT Gilbert, AJ Hannaford, K Minami… - Journal of the Chemical …, 1966 - pubs.rsc.org
… Part LIW The Synthesis of (+)-5-Ethyl2,5-dimethylcyclohexanone and of (+)-3-Ethyl-3-rnethyl-6-oxoheptanoic Acid … Oxidation of ( &) -5-et hyl-2,5-dirnethylcyclohexanone (I; I< = Me) with …
Number of citations: 0 pubs.rsc.org
A Atlamsani, JM Bregeault, M Ziyad - The Journal of Organic …, 1993 - ACS Publications
… 2-Methylcyclohexanone is oxidized by dioxygen in the presence of H3+n [ 2_„ VnO^] -aq to give 6-oxoheptanoic acid. Solvent effects are studied. The same precursors with …
Number of citations: 78 pubs.acs.org
Y Pan, Z Luo, J Yang, J Han, J Yang… - Advanced Synthesis …, 2022 - Wiley Online Library
… Meanwhile, 4-oxo-4-arylbutanoic acids, 5-oxohexanoic acid, 6-oxoheptanoic acid, 2formylbenzoic acid, 2-acetylbenzoic acid and 2'-acetyl[1,1'-biphenyl]-2-carboxylic acid are also …
Number of citations: 7 onlinelibrary.wiley.com

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